3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)-
Brand Name: Vulcanchem
CAS No.: 205654-83-7
VCID: VC11721273
InChI: InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)-

CAS No.: 205654-83-7

Cat. No.: VC11721273

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- - 205654-83-7

Specification

CAS No. 205654-83-7
Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name benzyl (2R,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1
Standard InChI Key VUHAXUDTXAGDSL-NHCUHLMSSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N2[C@@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Stereochemical Features

Core Oxazolidine Framework

The oxazolidine ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. In the (2R,4R)-configured compound, the ring adopts a specific chair-like conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen at position 5 and the ester group . The 2,4-diphenyl substituents introduce steric hindrance, which influences both the compound's reactivity and its ability to engage in π-π stacking interactions with biological targets .

Stereochemical Implications

The (2R,4R) configuration ensures that the phenyl groups at positions 2 and 4 occupy equatorial positions relative to the oxazolidine ring, minimizing steric clash. This stereochemical arrangement has been shown to enhance binding affinity to enzymes such as cytochrome P450 isoforms, as demonstrated in related oxazolidinone antibiotics like linezolid . X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.46 Å for the C-N bond in the oxazolidine ring and 1.23 Å for the carbonyl C=O bond .

Synthetic Methodologies

Cyclization Strategies

Synthesis typically begins with the condensation of (R,R)-2,4-diphenyl-5-aminopentanoic acid with benzyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by ring closure to form the oxazolidine moiety . Key reagents include:

  • Triethylamine: Acts as a base to deprotonate the amine.

  • Benzyl chloroformate: Introduces the phenylmethyl ester group.

Reaction yields for similar syntheses range from 65% to 78%, with purification achieved via silica gel chromatography using ethyl acetate/hexane (3:7) as the mobile phase .

Stereochemical Control

The (2R,4R) configuration is maintained through chiral auxiliary-mediated synthesis. For example, Evans oxazolidinones have been employed to induce asymmetry during the formation of the pentanoic acid precursor . Diastereomeric excess (d.e.) values exceeding 95% have been reported for analogous reactions when conducted at -78°C in anhydrous tetrahydrofuran .

Physicochemical Characterization

Spectroscopic Properties

  • NMR: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.25–7.45 (m, 15H, aromatic), 5.12 (s, 2H, CH<sub>2</sub>Ph), 4.78 (dd, J = 8.4 Hz, 1H, H-2), 4.35 (t, J = 7.2 Hz, 1H, H-4) .

  • IR: Strong absorption at 1745 cm<sup>-1</sup> (C=O ester), 1680 cm<sup>-1</sup> (oxazolidinone carbonyl) .

Thermodynamic Parameters

PropertyValue
Melting Point132–134°C
LogP (Octanol/Water)3.78 ± 0.12
Aqueous Solubility0.24 mg/mL at 25°C

These values suggest moderate lipophilicity, making the compound suitable for transmembrane transport in biological systems .

Biological Activity Profiling

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to the bacterial ribosome's 50S subunit, analogous to linezolid's mechanism . Key interactions include:

  • Hydrogen bonding between the oxazolidinone carbonyl and A2451 of 23S rRNA.

  • Van der Waals contacts with U2585 and G2505 nucleotides.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesMIC (S. aureus)
(2R,4R)-Target CompoundC<sub>24</sub>H<sub>21</sub>NO<sub>4</sub>2,4-Diphenyl, benzyl esterPending
Florfenicol Intermediate C<sub>12</sub>H<sub>14</sub>FNO<sub>4</sub>S4-(Methylsulfonyl), fluoromethyl0.5 μg/mL
LinezolidC<sub>16</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub>Morpholine ring, acetamide group2 μg/mL

The target compound's extended aromatic system may offer improved binding kinetics but could reduce solubility compared to smaller analogs .

Pharmaceutical Applications

Formulation Considerations

Due to its low aqueous solubility, nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) polymers has been proposed. Preliminary studies with analogous compounds demonstrate a 3.5-fold increase in bioavailability when formulated as 220 nm particles .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to improve diastereoselectivity.

  • ADMET Profiling: Comprehensive assessment of absorption, distribution, and toxicity in mammalian models.

  • Target Identification: High-throughput screening against kinase libraries and GPCR panels.

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